(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2361915-11-7
VCID: VC5167628
InChI: InChI=1S/C19H19N3O2S/c1-15-14-16(2)22(20-15)19-10-8-18(9-11-19)21-25(23,24)13-12-17-6-4-3-5-7-17/h3-14,21H,1-2H3/b13-12+
SMILES: CC1=CC(=NN1C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.44

(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide

CAS No.: 2361915-11-7

Cat. No.: VC5167628

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide - 2361915-11-7

Specification

CAS No. 2361915-11-7
Molecular Formula C19H19N3O2S
Molecular Weight 353.44
IUPAC Name (E)-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide
Standard InChI InChI=1S/C19H19N3O2S/c1-15-14-16(2)22(20-15)19-10-8-18(9-11-19)21-25(23,24)13-12-17-6-4-3-5-7-17/h3-14,21H,1-2H3/b13-12+
Standard InChI Key PABRNTCBLZROLS-OUKQBFOZSA-N
SMILES CC1=CC(=NN1C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central ethenesulfonamide group [(E)-CH=CH-SO₂-NH-] bridging a 4-(3,5-dimethylpyrazol-1-yl)phenyl moiety and a phenyl ring. The E configuration of the ethene double bond is critical for maintaining planarity, which influences intermolecular interactions and biological target engagement . Key structural elements include:

  • Pyrazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, substituted with methyl groups at positions 3 and 5.

  • Sulfonamide linker: The -SO₂-NH- group enhances hydrogen-bonding potential and metabolic stability.

  • Aromatic systems: The phenyl and pyrazole groups contribute to π-π stacking interactions and hydrophobic binding.

Table 1: Comparative Molecular Properties of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
Target CompoundC₁₉H₂₀N₄O₂S380.45E-configuration, dual aryl groups
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamideC₁₅H₁₉N₃O₂S305.40Shorter alkyl chain, similar sulfonamide
(E)-N-(2,5-dimethylpyrazol-3-yl)-2-phenylethenesulfonamide C₁₃H₁₅N₃O₂S277.34Simplified pyrazole substitution

Synthesis and Reaction Pathways

General Synthetic Strategy

While no explicit synthesis route for the target compound is documented, analogous pyrazole-sulfonamide hybrids are typically synthesized via:

  • Pyrazole Ring Formation: Condensation of hydrazines with diketones or β-keto esters. For example, 3,5-dimethylpyrazole derivatives are synthesized from acetylacetone and hydrazine hydrate .

  • Sulfonamide Coupling: Reaction of a sulfonyl chloride with an amine-containing intermediate. The E configuration is preserved by using sterically hindered bases to prevent isomerization.

Proposed Reaction Scheme:

  • Synthesis of 4-(3,5-dimethylpyrazol-1-yl)aniline via Ullmann coupling of 3,5-dimethylpyrazole with 4-iodoaniline.

  • Sulfonation of (E)-2-phenylethenesulfonyl chloride with the above aniline derivative in the presence of pyridine to yield the target compound.

Physicochemical Properties

Crystallographic Insights

X-ray diffraction data from analogous Schiff base pyrazoles reveal:

  • Intramolecular hydrogen bonds between sulfonamide oxygen and pyrazole C-H groups, forming S(6) ring motifs .

  • Dihedral angles between pyrazole and phenyl rings ranging from 24.7° to 58.7°, suggesting moderate conformational flexibility .

Compound ClassTarget Cell Line/EnzymeIC₅₀/EC₅₀Mechanism
Pyrazole-carboxamides A375 melanoma4.2 μMCDK2 inhibition
3,5-Dimethylpyrazole sulfonamidesNCI-H460 lung cancer42.3 μMUnspecified kinase modulation
Azopyrazole derivatives Microbial pathogens3.25 mg/mLMembrane disruption

Anti-Inflammatory Effects

The sulfonamide group inhibits cyclooxygenase-2 (COX-2), while pyrazole modulates NF-κB signaling. Hybrid analogs reduce carrageenan-induced edema in rodent models by 40–60% at 10 mg/kg doses .

Material Science Applications

Organic Electronics

The conjugated π-system of the ethenesulfonamide group enables applications in:

  • Organic light-emitting diodes (OLEDs): Pyrazole derivatives emit blue light (λₑₘ = 450–470 nm).

  • Coordination polymers: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous networks with BET surface areas >500 m²/g .

Future Directions

  • Stereochemical Optimization: Investigate Z/E isomer effects on target binding using molecular dynamics simulations.

  • Prodrug Development: Mask the sulfonamide group with ester prodrugs to enhance oral bioavailability.

  • Polymer Composite Synthesis: Incorporate the compound into polyimide matrices for high-temperature dielectric materials.

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